molecular formula C18H18OS2 B14305410 9-(Thian-4-YL)-9H-thioxanthen-9-OL CAS No. 116196-78-2

9-(Thian-4-YL)-9H-thioxanthen-9-OL

Cat. No.: B14305410
CAS No.: 116196-78-2
M. Wt: 314.5 g/mol
InChI Key: QWSUTCANMJIWBC-UHFFFAOYSA-N
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Description

9-(Thian-4-YL)-9H-thioxanthen-9-OL is an organosulfur compound that features a thioxanthene core structure with a thian-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Thian-4-YL)-9H-thioxanthen-9-OL typically involves the reaction of thioxanthene with a thian-4-yl derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where thioxanthene is reacted with a thian-4-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(Thian-4-YL)-9H-thioxanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thian-4-yl group or the thioxanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thioxanthene derivatives.

    Substitution: Various substituted thioxanthenes and thian-4-yl derivatives.

Scientific Research Applications

9-(Thian-4-YL)-9H-thioxanthen-9-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(Thian-4-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene: The parent compound of 9-(Thian-4-YL)-9H-thioxanthen-9-OL, used in various chemical and pharmaceutical applications.

    Thian-4-yl derivatives: Compounds with similar thian-4-yl groups, used in organic synthesis and material science.

Uniqueness

This compound is unique due to the combination of the thioxanthene core and the thian-4-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

116196-78-2

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

9-(thian-4-yl)thioxanthen-9-ol

InChI

InChI=1S/C18H18OS2/c19-18(13-9-11-20-12-10-13)14-5-1-3-7-16(14)21-17-8-4-2-6-15(17)18/h1-8,13,19H,9-12H2

InChI Key

QWSUTCANMJIWBC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2(C3=CC=CC=C3SC4=CC=CC=C42)O

Origin of Product

United States

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